molecular formula C13H19NO B1322491 4-[(4-Methylphenoxy)methyl]piperidine CAS No. 63608-42-4

4-[(4-Methylphenoxy)methyl]piperidine

Cat. No. B1322491
CAS RN: 63608-42-4
M. Wt: 205.3 g/mol
InChI Key: OIRBFUKKCSYAKX-UHFFFAOYSA-N
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Description

4-[(4-Methylphenoxy)methyl]piperidine is a chemical compound with the molecular weight of 241.76 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .


Synthesis Analysis

The synthesis of piperidine derivatives often involves intra- and intermolecular reactions . For instance, 4,4′-Trimethylenedipiperidine has been used as a safe and green catalyst for the synthesis of N-methyl imines . Another method involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C13H19NO.ClH/c1-11-2-4-13 (5-3-11)15-10-12-6-8-14-9-7-12;/h2-5,12,14H,6-10H2,1H3;1H .


Chemical Reactions Analysis

Piperidine derivatives have been used in various ways, such as in the synthesis of N-methyl imines . They can also act as a deprotecting reagent for the removal of Fmoc group from amino acids during solid-phase peptide synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 241.76 . More specific properties such as boiling point, melting point, and solubility would require further investigation.

Scientific Research Applications

Halogenated Piperidines as Probes for Receptors

  • Research on σ Receptors : Halogenated 4-(phenoxymethyl)piperidines, closely related to 4-[(4-Methylphenoxy)methyl]piperidine, have been synthesized and evaluated as potential δ receptor ligands. These compounds showed promise in in vivo studies in rats, indicating potential as probes for σ receptors in the brain and other organs (Waterhouse et al., 1997).

Piperidines in Neuroprotection and Antagonism

  • Neuroprotectant Agents : Certain derivatives, such as (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, have been identified as potent N-methyl-D-aspartate (NMDA) antagonists, showing promise as neuroprotective agents without significant side effects (Chenard et al., 1995).

Piperidines in Antimycobacterial Research

  • Antimycobacterial Activity : Spiro-piperidin-4-ones have been synthesized and evaluated against Mycobacterium tuberculosis, with some compounds showing significant in vitro and in vivo activity, suggesting their potential as antimycobacterial agents (Kumar et al., 2008).

Piperidine Derivatives in Enzyme Inhibition

  • Inhibition of Aspartic Protease : Piperidine derivatives have been reported to inhibit the aspartic protease plasmepsin-II of Plasmodium falciparum, a finding that could have implications in the treatment of malaria (Saify et al., 2011).

Synthesis and Molecular Structure Studies

  • Structural Analysis : The synthesis and molecular structure of various piperidine compounds, including derivatives of 4-hydroxy-piperidine, have been studied, contributing to the understanding of their chemical properties and potential applications (Khan et al., 2013).

Piperidines as Calcium-Channel Blockers

  • Antihypertensive Agents : Certain piperidine compounds have been synthesized and tested for their calcium-channel-blocking and antihypertensive activities, indicating potential applications in cardiovascular health (Shanklin et al., 1991).

Mechanism of Action

While the specific mechanism of action for 4-[(4-Methylphenoxy)methyl]piperidine is not clear, piperidine derivatives are known to exhibit a wide range of biological activities. For example, piperine, a piperidine derivative, has been found to have activity against cancer, inflammation, hypertension, and asthma .

Future Directions

Piperidine and its derivatives are pivotal in the production of drugs and have been utilized in different therapeutic applications . Recent studies have focused on the synthesis and pharmacological applications of piperidine derivatives . Future research may continue to explore the potential of piperidine derivatives in drug discovery .

properties

IUPAC Name

4-[(4-methylphenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-2-4-13(5-3-11)15-10-12-6-8-14-9-7-12/h2-5,12,14H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRBFUKKCSYAKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626527
Record name 4-[(4-Methylphenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63608-42-4
Record name 4-[(4-Methylphenoxy)methyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63608-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Methylphenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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